![molecular formula C29H52S2Sn B12304915 Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12304915.png)
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C29H52S2Sn and a molecular weight of 583.56 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core substituted with an undecyl chain and three butyl groups attached to a tin atom. It is typically a solid at room temperature, appearing as colorless or pale yellow crystals .
Méthodes De Préparation
The synthesis of Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane generally involves organic synthesis techniques. One common method includes the reaction of organotin compounds with functionalized thieno[3,2-b]thiophene derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often require precise control of these parameters to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced tin species.
Substitution: The compound is reactive in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions are typically modified organotin compounds with altered functional groups or oxidation states .
Applications De Recherche Scientifique
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism by which Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane exerts its effects involves its interaction with molecular targets and pathways. The compound’s organotin core allows it to form stable complexes with various substrates, facilitating catalytic reactions. Its lipophilic nature enables it to penetrate biological membranes, where it can modulate cellular processes by interacting with specific proteins or enzymes .
Comparaison Avec Des Composés Similaires
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane can be compared with other organotin compounds, such as:
Tributyl(thiophen-2-yl)stannane: Similar in structure but lacks the undecyl chain, affecting its reactivity and applications.
Tributyl(2-thienyl)stannane: Another related compound with different substituents on the thiophene ring, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it particularly valuable in specialized applications .
Propriétés
Formule moléculaire |
C29H52S2Sn |
|---|---|
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
tributyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane |
InChI |
InChI=1S/C17H25S2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;3*1-3-4-2;/h12,14H,2-11H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
AZFHHHGTWOIXMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


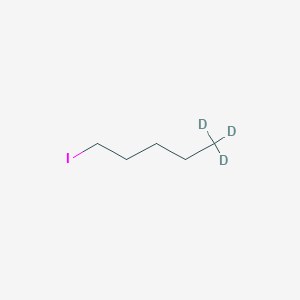

![Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B12304865.png)
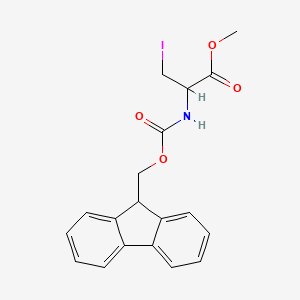
![5-Methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12304870.png)
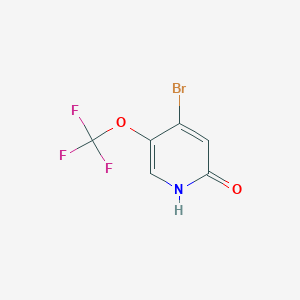
![(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)
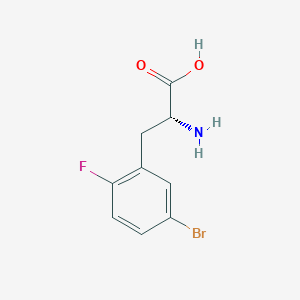
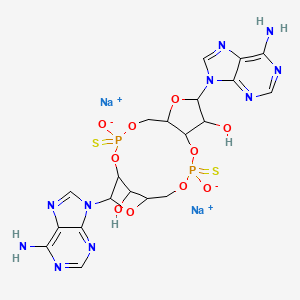
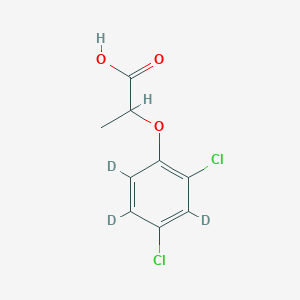

![(3,4,6,8,11-Pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate](/img/structure/B12304921.png)
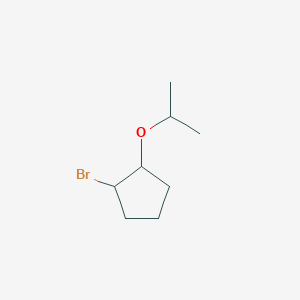
![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B12304936.png)
